Pipecolic acid

描述

哌啶酸是一种重要的生物活性分子。它是哌啶的羧酸衍生物,在多种生物过程中发挥着重要作用。 哌啶酸是许多微生物次级代谢产物的关键前体,这些代谢产物具有药用价值 .

准备方法

合成路线和反应条件: 哌啶酸可以通过多种方法合成。一种常见的方法是将赖氨酸转化为哌啶酸。 此过程可通过两种主要途径进行:赖氨酸的α-氨基的损失和ε-氮的掺入到哌啶酸中,或者ε-氮的损失和α-氮的掺入 . 另一种方法是使用纯化的和固定化的酶,例如转氨酶和吡咯啉-5-羧酸还原酶,以实现高转化率 .

工业生产方法: 哌啶酸的工业生产通常涉及生物催化过程。例如,已经开发了一种使用纯化和固定化的酶的双重策略方法,以高效地生产哌啶酸。 该方法涉及将能够进行赖氨酸ε-脱氨的转氨酶与吡咯啉-5-羧酸还原酶耦合,通过辅因子循环实现高转化率和可持续性 .

化学反应分析

Chemical Reactions Involving Pipecolic Acid

This compound participates in several chemical reactions that are crucial for its biological functions and synthetic applications. Below is a detailed analysis of significant reactions involving this compound.

Chemical Transformations

This compound can undergo various chemical transformations that lead to the synthesis of derivatives with potential pharmacological applications:

-

Fluorination Reactions : Recent studies have explored diastereoselective synthesis of fluorinated analogs of this compound. For instance, 4,5-difluoropipecolic acids were synthesized using deoxyfluorination chemistry. This process involves rearrangement and elimination pathways, resulting in different diastereoisomers that exhibit distinct conformational preferences .

-

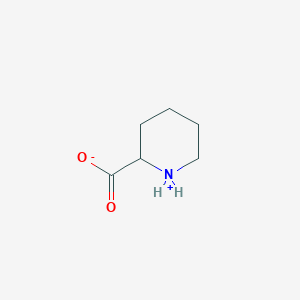

Formation of Zwitterions : At physiological pH, this compound can exist as a zwitterion due to the proton transfer from the carboxylic group to the nitrogen atom in the piperidine ring. This zwitterionic form is significant for its solubility and reactivity in biological systems .

Biological Reactions

This compound has been implicated in various biological processes:

-

Neuronal Effects : Studies indicate that this compound can induce apoptosis in neuronal cells, potentially contributing to conditions like hepatic encephalopathy. It influences calcium channel currents and can affect cell viability in a dose-dependent manner .

-

Plant Defense Mechanisms : In plants, this compound acts as a signaling molecule that enhances systemic acquired resistance (SAR) against pathogens. Its accumulation is triggered by pathogen invasion, suggesting its role as an immune regulator .

科学研究应用

Plant Disease Resistance

Role in Systemic Acquired Resistance (SAR)

Pipecolic acid is recognized as a critical regulator of systemic acquired resistance (SAR) in plants. Research indicates that it enhances the plant's immune response against bacterial infections. For instance, studies on Arabidopsis thaliana and tobacco plants show that exogenous application of this compound leads to increased salicylic acid accumulation, which is vital for defense signaling pathways against pathogens like Pseudomonas syringae . The compound primes plants for rapid responses to infections by enhancing the expression of defense-related genes and promoting the synthesis of phytoalexins such as camalexin .

Mechanism of Action

The mechanism through which this compound operates involves the induction of free radicals that trigger further signaling pathways. This process not only prepares the plant for immediate defense but also contributes to long-term immunity by facilitating the synthesis of additional this compound and other signaling molecules like glycerol-3-phosphate .

Medical Applications

Diabetic Retinopathy (DR)

Recent studies have identified this compound as a potential therapeutic agent in managing diabetic retinopathy, a leading cause of vision loss. It has been shown to mitigate ferroptosis—a form of regulated cell death associated with oxidative stress—by inhibiting key signaling pathways such as YAP-GPX4 in diabetic models . In a clinical study involving diabetic patients, lower levels of this compound were correlated with disease severity, suggesting its role as a protective metabolite .

Biomarker for Head and Neck Cancer

A preliminary case-control study evaluated the sensitivity and specificity of salivary this compound levels in predicting head and neck squamous cell carcinoma (HNSCC). The results indicated significant differences in salivary this compound concentrations between cancer patients and healthy controls, with a sensitivity of 90% and specificity of 65% . This positions this compound as a promising biomarker for early detection of HNSCC.

Microbial Applications

Biosynthesis and Pharmaceutical Relevance

this compound is also significant in microbiology, where it serves as a precursor for various microbial secondary metabolites with pharmaceutical applications. Understanding its biosynthetic pathways can aid in mutasynthesis efforts to develop novel compounds with enhanced biological activities . The compound's role in microbial metabolism highlights its potential use in developing antibiotics and other therapeutic agents.

Summary Table: Applications of this compound

作用机制

哌啶酸通过各种分子靶点和途径发挥作用。在植物中,它通过介导响应病原体感染的哌啶酸积累来调节系统获得性抗性。该过程涉及赖氨酸氨基转移酶 AGD2-LIKE DEFENSE RESPONSE PROTEIN1,它将赖氨酸的α-氨基转移至受体酮酸,形成烯胺 2,3-脱氢哌啶酸。 然后,该中间体被还原酶鸟氨酸环脱氨酶/μ-晶体蛋白转化为哌啶酸 .

相似化合物的比较

哌啶酸类似于其他非蛋白氨基酸,如脯氨酸和羟脯氨酸。 它因其作为各种具有药用价值的微生物次级代谢产物的前体的作用而独一无二 . 类似的化合物包括:

脯氨酸: 另一种具有五元环结构的环状氨基酸。

羟脯氨酸: 脯氨酸的羟基化衍生物。

二酮哌嗪: 由氨基酸(包括哌啶酸)衍生的环状二肽.

哌啶酸独特的结构和生物学功能使其成为各种研究和工业领域的宝贵化合物。

生物活性

Pipecolic acid (Pip) is a non-protein amino acid derived from lysine and has garnered attention for its diverse biological activities, particularly in plants and animals. This article explores its roles in plant immunity, neurobiology, and microbial applications, supported by relevant research findings and case studies.

1. Plant Immunity

Regulation of Systemic Acquired Resistance (SAR)

This compound plays a crucial role in the regulation of systemic acquired resistance (SAR) in plants. Research indicates that Pip accumulates significantly during pathogen attack, acting as a signaling molecule that enhances plant defense mechanisms. For instance, in Arabidopsis thaliana, Pip levels increase dramatically upon infection with hemibiotrophic bacterial pathogens, suggesting its involvement in both local and systemic immune responses .

Table 1: Accumulation of this compound in Response to Pathogen Inoculation

| Time Post-Inoculation | Concentration of Pip (µM) | Other Amino Acids (µM) |

|---|---|---|

| 0 hours | 0 | Varies |

| 6 hours | 1.5 | Phe: 2, Gly: 3 |

| 24 hours | 5.0 | Lys: 0.5 |

| 48 hours | 10.5 | Ala: 1.0 |

The data shows that Pip levels can increase up to sevenfold within 48 hours post-inoculation, while other amino acids either remain stable or decrease .

Mechanistic Insights

The biosynthesis of Pip is regulated by the ALD1 gene, which encodes an aminotransferase responsible for converting lysine to this compound. Mutant plants lacking ALD1 show significant defects in SAR, further confirming the importance of Pip in plant immunity . Moreover, exogenous application of Pip has been shown to restore resistance in these mutants, highlighting its potential as a biostimulant for enhancing plant defenses against pathogens.

2. Neurobiological Effects

GABA-Mimetic Activity

In animal systems, this compound exhibits GABA-mimetic properties, influencing neurotransmission and potentially affecting behavioral outcomes. Studies suggest that Pip can modulate GABA receptors, similar to other known GABA analogs . This activity raises interest in its potential therapeutic applications for conditions related to neuroinflammation and anxiety disorders.

Case Study: Neuroinflammation Model

A study involving mice demonstrated that treatment with this compound reduced sucrose consumption in a neuroinflammation model, indicating its influence on appetite regulation through GABAergic pathways. The results suggest that Pip could serve as a modulator for feeding behavior under stress conditions .

3. Microbial Applications

Role as a Compatible Solute

This compound has been identified as a compatible solute in certain microorganisms such as Corynebacterium glutamicum. It helps these bacteria maintain cellular function under hyper-osmotic stress conditions, facilitating growth and survival in challenging environments . This characteristic is particularly valuable in biotechnological applications where microbial resilience is crucial.

Table 2: Effects of this compound on Microbial Growth Under Stress Conditions

| Condition | Control Growth Rate (%) | Growth Rate with Pip (%) |

|---|---|---|

| Normal | 100 | 100 |

| Hyper-Osmotic Stress | 30 | 60 |

The addition of Pip significantly improved growth rates under hyper-osmotic stress, demonstrating its utility as an additive in microbial fermentation processes .

属性

IUPAC Name |

piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862144 | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

314 mg/mL | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

535-75-1, 3105-95-1, 4043-87-2 | |

| Record name | Pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 °C | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。